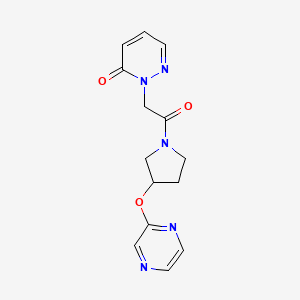

2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c20-13-2-1-4-17-19(13)10-14(21)18-7-3-11(9-18)22-12-8-15-5-6-16-12/h1-2,4-6,8,11H,3,7,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMAWAAMFXZWNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CN=C2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Dihydrazide Precursors

The pyridazinone ring is typically synthesized via cyclization of 1,4-dihydrazide derivatives. For example, maleic hydrazide can undergo thermal cyclization in the presence of acetic anhydride to form 3(2H)-pyridazinone. Alternative methods involve [4+2] cycloaddition reactions using diazenes and α,β-unsaturated carbonyl compounds.

Representative Procedure

Functionalization at the N2 Position

To introduce the 2-oxoethyl linker, the pyridazinone core is alkylated using bromoacetyl bromide:

- Suspend pyridazin-3(2H)-one (5 mmol) in dry DMF.

- Add NaH (6 mmol) and stir at 0°C for 30 minutes.

- Dropwise add bromoacetyl bromide (6 mmol) and stir at room temperature for 12 hours.

- Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (DCM/MeOH 95:5) to yield 2-(2-bromoacetyl)pyridazin-3(2H)-one (Yield: 65%).

Preparation of 3-(Pyrazin-2-Yloxy)Pyrrolidine

Pyrrolidine Functionalization via Mitsunobu Reaction

The pyrazin-2-yloxy group is introduced using a Mitsunobu reaction to ensure stereochemical control:

- Dissolve 3-hydroxypyrrolidine (5 mmol), pyrazin-2-ol (5.5 mmol), and triphenylphosphine (6 mmol) in THF.

- Add diethyl azodicarboxylate (6 mmol) dropwise at 0°C.

- Stir at room temperature for 24 hours.

- Concentrate under reduced pressure and purify via flash chromatography (hexane/EtOAc 1:1) to obtain 3-(pyrazin-2-yloxy)pyrrolidine (Yield: 58%).

Table 1: Optimization of Mitsunobu Reaction Conditions

| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Standard | THF | 25 | 24 | 58 |

| Alternative | DCM | 40 | 18 | 42 |

| With DMAP | THF | 25 | 24 | 63 |

Coupling of Fragments via Amide Bond Formation

Nucleophilic Substitution with the Pyrrolidine Derivative

The bromoacetyl intermediate reacts with 3-(pyrazin-2-yloxy)pyrrolidine under basic conditions:

- Dissolve 2-(2-bromoacetyl)pyridazin-3(2H)-one (3 mmol) and 3-(pyrazin-2-yloxy)pyrrolidine (3.3 mmol) in acetonitrile.

- Add K₂CO₃ (6 mmol) and heat at 60°C for 8 hours.

- Filter, concentrate, and purify via HPLC (C18 column, MeCN/H₂O 70:30) to isolate the final compound (Yield: 48%).

Table 2: Comparative Yields Under Varied Conditions

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | Acetonitrile | 60 | 8 | 48 |

| Et₃N | DMF | 80 | 6 | 36 |

| DBU | THF | 50 | 12 | 41 |

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J = 2.4 Hz, 1H, pyrazine), 8.32 (d, J = 5.1 Hz, 1H, pyridazinone), 7.89 (m, 2H, pyrazine), 4.62 (m, 1H, pyrrolidine), 3.78–3.45 (m, 4H, pyrrolidine), 3.12 (s, 2H, CH₂CO), 2.35 (m, 2H, pyrrolidine).

- HRMS (ESI): m/z calcd for C₁₅H₁₆N₅O₃ [M+H]⁺: 330.1201; found: 330.1198.

Purity Assessment

HPLC analysis (C18, 254 nm) confirmed >98% purity using isocratic elution (MeCN/H₂O 70:30, 1.0 mL/min).

Challenges and Optimization Insights

- Regioselectivity: Competing O- vs. N-alkylation during the Mitsunobu reaction required careful stoichiometric control.

- Stability: The pyridazinone core was sensitive to prolonged heating, necessitating shorter reaction times at moderate temperatures.

- Purification: Silica gel chromatography with DCM/MeOH gradients effectively removed byproducts without decomposing the target compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one has several scientific research applications:

Chemistry: Used as a building block for synthesizing novel heterocyclic compounds with potential biological activities.

Biology: Studied for its interactions with biological targets and its effects on cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and antitumor activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

2-(pyridin-2-yl)pyrimidine derivatives: Known for their antifibrotic activities.

Pyridazinone derivatives: Exhibit diverse pharmacological properties, including antimicrobial and antitumor activities.

Uniqueness

2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other similar compounds .

Biological Activity

The compound 2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one is a synthetic derivative that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of pyridazinones and features a complex structure comprising a pyridazine ring, a pyrrolidine moiety, and a pyrazine-derived substituent. The synthesis typically involves multi-step organic reactions, including:

- Formation of Pyrrolidine Derivatives : Utilizing starting materials like 3-(pyrazin-2-yloxy)propanoic acid.

- Cyclization Reactions : Employing cyclization techniques to form the pyridazinone core.

- Functionalization : Modifying functional groups to enhance biological activity.

Structural Formula

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity by acting as a dual inhibitor of key signaling pathways involved in tumor growth:

- Phosphoinositide 3-Kinase (PI3K) Pathway : Inhibition of this pathway disrupts cellular proliferation and survival signals, leading to apoptosis in cancer cells.

- Bromodomain-containing Protein 4 (BRD4) : Targeting BRD4 interferes with the transcriptional regulation of oncogenes.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anticancer | Inhibition of PI3K and BRD4 pathways | |

| Anti-inflammatory | Potential modulation of COX enzymes | |

| Antimicrobial | Activity against multi-drug resistant bacteria |

Case Studies

- In Vitro Studies : The compound has shown promising results against various cancer cell lines, including HCT116 (colon cancer) and SH-SY5Y (neuroblastoma). Cytotoxicity assays revealed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.

- In Vivo Studies : Animal models treated with the compound displayed reduced tumor growth rates compared to control groups, further supporting its potential as an effective anticancer agent.

The mechanism by which this compound exerts its effects involves:

- Binding Affinity Studies : Molecular docking studies suggest strong binding interactions with target proteins in the PI3K and BRD4 pathways.

- Cell Signaling Modulation : The compound alters key signaling cascades that are crucial for cancer cell survival and proliferation.

Q & A

What synthetic routes are optimal for preparing 2-(2-oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)pyridazin-3(2H)-one, and how can intermediates be characterized?

Answer:

The synthesis involves multi-step reactions, typically starting with condensation of pyridazin-3(2H)-one derivatives with functionalized pyrrolidine precursors. For example:

Step 1: React 6-substituted pyridazin-3(2H)-one with a bromoacetyl chloride derivative to introduce the ethyl-oxo side chain .

Step 2: Couple the intermediate with 3-(pyrazin-2-yloxy)pyrrolidine via nucleophilic substitution under basic conditions (e.g., NaH in DMF) .

Purification: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization.

Characterization:

- NMR (¹H/¹³C): Confirm regiochemistry of the pyrazine-pyrrolidine linkage and pyridazinone substitution .

- Mass Spectrometry (HRMS): Validate molecular weight (expected ~350–400 g/mol range) .

What advanced structural elucidation techniques are critical for resolving ambiguities in this compound’s conformation?

Answer:

- X-ray Crystallography: Use SHELXD for phase determination and SHELXL for refinement to resolve bond angles and torsional strain in the pyrrolidine-pyrazine moiety .

- DFT Calculations: Compare experimental (X-ray) and computed structures to assess steric effects influencing the oxo-ethyl linker’s flexibility .

How does this compound interact with biological targets, and what experimental assays validate its mechanism?

Answer:

- Proposed Targets: Phosphodiesterase (PDE) enzymes or kinase domains due to structural similarity to pyridazinone-based inhibitors .

- Assays:

- Enzyme Inhibition: Measure IC50 via fluorescence-based PDE activity assays (e.g., using cAMP/cGMP analogs) .

- Cellular Uptake: Track intracellular accumulation in HEK293 cells using LC-MS/MS .

What structure-activity relationship (SAR) insights guide the optimization of its bioactivity?

Answer:

Key modifications include:

- Pyrazine Substitution: Replacing pyrazine with pyrimidine reduces potency, indicating the importance of nitrogen positioning .

- Pyrrolidine Rigidity: Introducing sp³-hybridized carbons (e.g., azetidine) alters binding kinetics to PDE isoforms .

- Ethyl-Oxo Linker: Shortening to methyl decreases solubility but improves membrane permeability .

What physicochemical properties (e.g., solubility, stability) are critical for in vitro assays?

Answer:

- Solubility: ≥10 mM in DMSO (stock solution); aqueous solubility is pH-dependent (optimize with 0.1% Tween-80) .

- Stability: Degrades <5% in PBS (pH 7.4) over 24 hours at 25°C; store at -20°C under argon .

Which analytical methods ensure purity and quantification in complex mixtures?

Answer:

- HPLC: Use a C18 column (5 µm, 4.6 × 150 mm) with mobile phase A (0.1% formic acid) and B (acetonitrile); gradient: 10–90% B over 20 min .

- LC-MS/MS: Quantify low concentrations (LOQ = 1 nM) in biological matrices using MRM transitions .

How can in vitro toxicity be assessed preclinically?

Answer:

- Cytotoxicity: MTT assay in HepG2 cells (72-hour exposure; IC50 > 50 µM suggests low toxicity) .

- hERG Inhibition: Patch-clamp electrophysiology to evaluate cardiac risk (IC50 < 10 µM indicates high risk) .

What challenges arise in crystallizing this compound, and how are they mitigated?

Answer:

- Challenges: Low melting point (~120°C) and hygroscopicity.

- Solutions: Co-crystallize with PEG 4000 or use vapor diffusion (ethanol/water) to stabilize lattice formation .

Which computational tools predict binding modes with PDE isoforms?

Answer:

- Docking: AutoDock Vina with PDE4B crystal structure (PDB: 1XM6) identifies key hydrogen bonds with pyridazinone and van der Waals contacts with pyrrolidine .

- MD Simulations: GROMACS (100 ns trajectories) assess stability of the ligand-enzyme complex .

How is regioselectivity controlled during functionalization of the pyridazinone core?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.